molecular formula C3H8O2S2 B019338 S-ethyl methanesulfonothioate CAS No. 2043-76-7

S-ethyl methanesulfonothioate

Cat. No. B019338
CAS RN: 2043-76-7
M. Wt: 140.23 g/mol
InChI Key: IZAYCFBWPSFFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Didecanoyl-sn-glycerol (CAS 60514-49-0) is a diacylglycerol (DAG) analog. It contains decanoic acid (a 10-carbon fatty acid) at both the sn-1 and sn-2 positions of the glycerol backbone. DAGs play a crucial role as second messengers in cellular signaling pathways, including activation of protein kinase C (PKC) . Although the specific biological activities of 1,2-Didecanoyl-sn-glycerol have not been extensively characterized, it is expected to behave similarly to 1,2-Dioctanoyl-sn-glycerol (Item No. 62225) .

Scientific Research Applications

1,2-Didecanoyl-sn-glycerol finds applications in:

    Cell Signaling Studies: As a DAG analog, it helps elucidate PKC activation pathways.

    Lipid Metabolism Research: Investigating lipid signaling and cellular responses.

    Drug Development: Targeting PKC-related diseases (e.g., cancer, diabetes, cardiovascular disorders).

Mechanism of Action

1,2-Didecanoyl-sn-glycerol activates PKC by binding to its C1 domain, triggering downstream signaling cascades. PKC regulates cell growth, apoptosis, and other cellular processes.

Biochemical Analysis

Biochemical Properties

Ethyl Methanethiosulfonate is known to react specifically and rapidly with thiols to form mixed disulfides . This property makes it a powerful tool to probe the structures and functions of proteins, particularly membrane proteins such as ion channels .

Cellular Effects

Ethyl Methanethiosulfonate has been found to have significant effects on cellular function. For example, it has been shown to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds . It also has been found to cause base-pair insertions or deletions as well as more extensive intragenic deletions .

Molecular Mechanism

The molecular mechanism of Ethyl Methanethiosulfonate involves alkylation of cellular, nucleophilic sites via a mixed SN1/SN2 reaction mechanism . While ethylation of DNA occurs principally at nitrogen positions in the bases, Ethyl Methanethiosulfonate is also able to produce significant levels of alkylation at oxygens such as the O6 of guanine and in the DNA phosphate groups .

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl Methanethiosulfonate has been shown to have different effects over time. For instance, it has been found to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds .

Metabolic Pathways

It is known that Ethyl Methanethiosulfonate reacts with thiols to form mixed disulfides , suggesting that it may interact with enzymes or cofactors that contain thiol groups.

Preparation Methods

1,2-Didecanoyl-sn-glycerol can be synthesized through various routes:

    Chemical Synthesis: One common method involves esterification of glycerol with decanoic acid (or its derivative) using acid-catalyzed or base-catalyzed conditions.

    Enzymatic Synthesis: Lipases can catalyze the acylation of glycerol with decanoic acid.

    Industrial Production: The industrial production of 1,2-Didecanoyl-sn-glycerol may involve large-scale enzymatic or chemical processes.

Chemical Reactions Analysis

1,2-Didecanoyl-sn-glycerol can participate in several reactions:

    Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed back to glycerol and decanoic acid.

    Oxidation/Reduction: DAGs can undergo oxidation (e.g., via lipases) or reduction (e.g., via hydrogenation).

    Substitution: Functional group substitutions can occur at the sn-1 or sn-2 positions.

    Common Reagents: Lipases, acids, bases, and reducing agents.

    Major Products: Hydrolysis yields glycerol and decanoic acid, while other reactions may produce modified DAGs.

Comparison with Similar Compounds

    1,2-Dioctanoyl-sn-glycerol: Similar to 1,2-Didecanoyl-sn-glycerol, but with octanoic acid at both positions.

    Other DAGs: Explore related diacylglycerols with varying acyl chain lengths.

properties

IUPAC Name

1-methylsulfonylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYCFBWPSFFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542530
Record name S-Ethyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2043-76-7
Record name S-Ethyl methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Ethyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-ethyl methanesulfonothioate
Reactant of Route 2
S-ethyl methanesulfonothioate
Reactant of Route 3
Reactant of Route 3
S-ethyl methanesulfonothioate
Reactant of Route 4
Reactant of Route 4
S-ethyl methanesulfonothioate
Reactant of Route 5
S-ethyl methanesulfonothioate
Reactant of Route 6
S-ethyl methanesulfonothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.